molecular formula C11H17N3O4 B1449365 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1860803-42-4

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1449365
M. Wt: 255.27 g/mol
InChI Key: FRBKZYSQUJQBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a tert-butoxycarbonyl-protected amino acid derivative . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis .


Synthesis Analysis

The Boc group can be deprotected under mild acidic conditions to form the free amine . The synthesis of this compound could involve the neutralization of an imidazolium hydroxide with a Boc-protected amino acid .


Molecular Structure Analysis

The molecular weight of this compound is 243.3 . The InChI key provides a unique identifier for the compound .


Chemical Reactions Analysis

The amino group of this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 243.3 .

Scientific Research Applications

Synthesis and Characterization

  • A series of novel compounds were synthesized using tert-butoxycarbonyl amino acid derivatives, including 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid, with applications in developing new antibacterial agents and heterocyclic compounds (Prasad, 2021).
  • New halo-substituted pyrazolo[5,1-c][1,2,4]triazines were synthesized, showcasing the versatility of pyrazole derivatives in creating diverse chemical structures (Ivanov et al., 2017).

Reactivity and Derivative Formation

  • Research demonstrates the reactivity of pyrazole derivatives, leading to the formation of compounds with potential biological activities. This includes the development of pyrazole dicarboxylic acid derivatives and exploration of their chemical properties (Kasımoğulları & Arslan, 2010).
  • The condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been shown to produce new N-fused heterocycle products, highlighting the compound's role in synthesizing complex molecular structures (Ghaedi et al., 2015).

Medicinal Chemistry and Drug Design

  • The synthesis of 1-aryl-1H-pyrazolecarbonitriles and related derivatives from compounds including pyrazole-4-carboxylic acid has led to the creation of chemical hybridizing agents used in agriculture, demonstrating the compound's utility in non-pharmaceutical domains (Beck et al., 1988).
  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective synthesis processes, indicating the compound's role in creating specialized chemical products (Lebedˈ et al., 2012).

Industrial and Agricultural Applications

  • Pyrazole derivatives, including 1H-pyrazole-4-carboxylic acid, have been utilized in the development of fungicidal and plant growth regulatory compounds, showcasing their significance in agricultural applications (Minga, 2005).
  • The synthesis of pyrazole derivatives has also been explored for potential antiglaucoma activity, indicating the compound's relevance in medicinal chemistry research (Kasımoğulları et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is well-established . Future research could explore the synthesis of new peptides using this compound, or investigate the properties of the compound in more detail.

properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-7-8(6-13-14)9(15)16/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBKZYSQUJQBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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